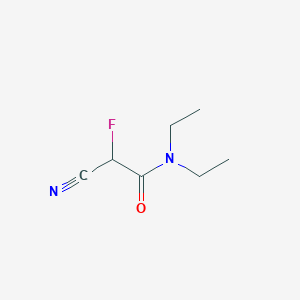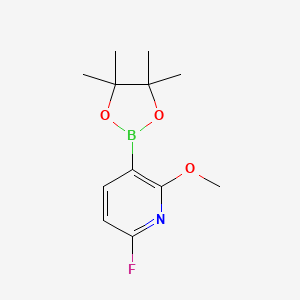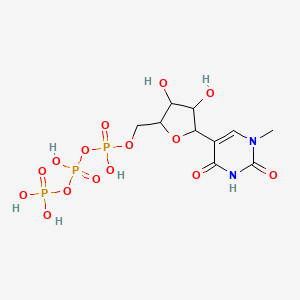![molecular formula C16H9F2NS2 B12516758 {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile CAS No. 820975-39-1](/img/structure/B12516758.png)
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile is a chemical compound with the molecular formula C16H9F2NS2 It is known for its unique structure, which includes a benzothiophene core substituted with fluorine and a sulfanyl group
Métodos De Preparación
The synthesis of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-fluoro-2-[(4-fluorophenyl)sulfanyl]aniline. This intermediate is then subjected to a series of reactions, including nitrile formation, to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .
Comparación Con Compuestos Similares
Similar compounds to {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile include:
5-Fluoro-2-[(4-fluorophenyl)sulfanyl]aniline: Shares a similar core structure but lacks the nitrile group.
5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-3-methyl-1-benzothiophene: Differs by the presence of a methyl group instead of the acetonitrile moiety.
Propiedades
Número CAS |
820975-39-1 |
|---|---|
Fórmula molecular |
C16H9F2NS2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-[5-fluoro-2-(4-fluorophenyl)sulfanyl-1-benzothiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9F2NS2/c17-10-1-4-12(5-2-10)20-16-13(7-8-19)14-9-11(18)3-6-15(14)21-16/h1-6,9H,7H2 |
Clave InChI |
MVORDDVGGYQHPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)SC2=C(C3=C(S2)C=CC(=C3)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)


![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)
![2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)](/img/structure/B12516722.png)


![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)




